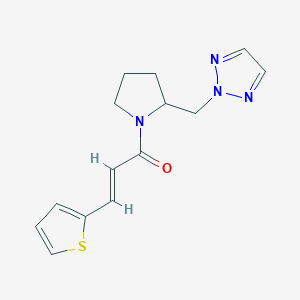

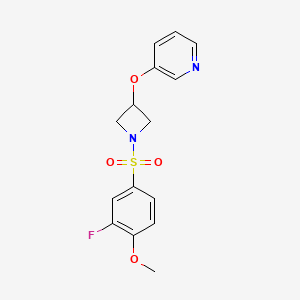

Ethyl 3-methyl-5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various thiazole derivatives, including Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate and Ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, has been achieved through different synthetic routes. For instance, the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate led to the formation of the latter compound . Similarly, the synthesis of Ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate involved treatment with carbon disulfide and halo compounds to yield various bisthiazole and bisthiolane derivatives . These synthetic approaches are crucial for the development of compounds with potential pharmaceutical applications .

Molecular Structure Analysis

The molecular structures of synthesized thiazole derivatives have been characterized using various techniques. X-ray diffraction methods have been employed to determine the crystallographic behavior of these compounds . Density Functional Theory (DFT) calculations, including the B3LYP/6-31 G(d, p) basis set, have been used to optimize the molecular geometry and analyze frontier molecular orbitals . The Hirshfeld surface analysis and 3D energy frameworks have provided insights into the intermolecular interactions within the crystal structures .

Chemical Reactions Analysis

The reactivity of thiazole derivatives has been explored through their reactions with a variety of chemical reagents. For example, Ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate reacted with benzoylacetonitrile to produce compounds with high potential pharmaceutical uses . Additionally, the reaction of Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with different nucleophiles demonstrated the stability of the furylthiadiazole fragment during these transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives have been extensively studied. Spectroscopic techniques such as FTIR, NMR, and UV-Vis have been utilized for characterization . The molecular electrostatic potential (MEP) maps have indicated the electrophilic and nucleophilic sites within the molecules, which are essential for understanding their reactivity . Additionally, the anti-rheumatic potential of certain thiazole derivatives and their metal complexes has been evaluated in vivo, revealing significant biological activities .

Scientific Research Applications

Synthesis and Characterization

Research has been focused on synthesizing and characterizing compounds with structures similar to Ethyl 3-methyl-5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)thiophene-2-carboxylate. These studies involve cyclization reactions, the use of microwave-assistance for synthesis, and exploring the chemical reactivity of such compounds under different conditions. For instance, Remizov et al. (2019) investigated the reactions of thiadiazole derivatives with bases, contributing to the understanding of their chemical behavior (Remizov, Pevzner, & Petrov, 2019).

Biological Activities

Several studies have explored the biological activities of compounds structurally related to the specified chemical, highlighting their potential in medicinal chemistry. For example, the work by Sherif and Hosny (2014) on the anti-rheumatic potential of similar compounds underscores the relevance of thiophene derivatives in developing therapeutic agents (Sherif & Hosny, 2014). Additionally, the antimicrobial and antioxidant studies by Raghavendra et al. (2016) on cyclopropanation-derived thiophene conjugates provide insight into their potential use in addressing microbial infections and oxidative stress (Raghavendra et al., 2016).

Material Science Applications

Compounds with similar structural features are also being investigated for their material science applications, particularly in the development of novel heterocyclic compounds. For instance, the synthesis and characterization of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, as described by Abdel-Motaal et al. (2020), demonstrate the versatility of these compounds in creating materials with potential electronic and photonic applications (Abdel-Motaal, Alanzy, & Asem, 2020).

properties

IUPAC Name |

ethyl 3-methyl-5-[(4-methylthiadiazole-5-carbonyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S2/c1-4-18-12(17)9-6(2)5-8(19-9)13-11(16)10-7(3)14-15-20-10/h5H,4H2,1-3H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKONGMXDSSWHQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(N=NS2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-{[(4-acetylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B3016195.png)

![1-[4-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B3016196.png)

![3-[Methyl-bis[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate](/img/structure/B3016199.png)

![3-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B3016202.png)

![[(3-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B3016203.png)

![3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Tert-butyl (3aR,7aS)-2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B3016207.png)

![N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3016210.png)

amine hydrochloride](/img/structure/B3016214.png)